![molecular formula C15H28N2O3 B5624289 ((3R*,4R*)-1-(cyclobutylcarbonyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-3-pyrrolidinyl)methanol](/img/structure/B5624289.png)
((3R*,4R*)-1-(cyclobutylcarbonyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-3-pyrrolidinyl)methanol
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Overview
Description
This compound belongs to a class of chemicals known for their complex molecular structures and potential for diverse chemical reactions. It is synthesized through multi-step organic reactions, utilizing various reagents and catalysts.
Synthesis Analysis
Novel Synthesis Techniques : The compound has been synthesized through innovative methods, such as enamine alkylation and dehydrating condensation reactions, followed by elimination of HCl. These methods provide moderate to good yields of the compound (Mitsumoto & Nitta, 2004).
Catalytic Approaches : Palladium-catalyzed synthesis methods have been explored, demonstrating effective routes to synthesize similar complex organic molecules (Gabriele et al., 2000).
Molecular Structure Analysis
- Spectral and Quantum Studies : Detailed spectral analysis and quantum studies have been carried out to understand the molecular structure of similar complex compounds (Halim & Ibrahim, 2022).
Chemical Reactions and Properties
- Chemical Reactivity : The compound exhibits a range of reactivities, including oxidation reactions under various conditions, such as photoirradiation and thermal processes (Mitsumoto & Nitta, 2004).
Physical Properties Analysis
- Solubility and Lipophilicity : Studies on similar compounds have shown varying solubility in water and different degrees of lipophilicity, which are important for their potential applications (Levterov et al., 2018).
Chemical Properties Analysis
- Hyperpolarizability and Electric Dipole Moment : Research on similar compounds has investigated properties like hyperpolarizability, electric dipole moment, and other electronic properties, which are crucial for understanding their chemical behavior (Halim & Ibrahim, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
cyclobutyl-[(3R,4R)-3-(hydroxymethyl)-4-[[2-methoxyethyl(methyl)amino]methyl]pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-16(6-7-20-2)8-13-9-17(10-14(13)11-18)15(19)12-4-3-5-12/h12-14,18H,3-11H2,1-2H3/t13-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZVEEHUBRPODO-ZIAGYGMSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)CC1CN(CC1CO)C(=O)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCOC)C[C@@H]1CN(C[C@@H]1CO)C(=O)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((3R*,4R*)-1-(cyclobutylcarbonyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-3-pyrrolidinyl)methanol |
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